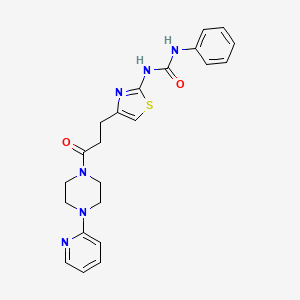

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2S/c29-20(28-14-12-27(13-15-28)19-8-4-5-11-23-19)10-9-18-16-31-22(25-18)26-21(30)24-17-6-2-1-3-7-17/h1-8,11,16H,9-10,12-15H2,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHQJVWFCJHYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-2-yl)piperazine with a suitable thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides, while reduction can yield different piperazine derivatives .

Scientific Research Applications

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit or activate specific biochemical pathways, resulting in its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea-thiazole derivatives, particularly the series 11a–11o from Molecules (2013) . Key differences and similarities are outlined below:

Structural Variations

Core Modifications: Target Compound: Contains a pyridin-2-yl-piperazine group attached via a 3-oxopropyl chain to the thiazole. Series 11a–11o: Feature a 4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl group attached via a methyl bridge to the thiazole.

Phenylurea Substituents :

- Target Compound : Unsubstituted phenyl group.

- Series 11a–11o : Variably substituted phenyl groups (e.g., halogenated, trifluoromethyl, methoxy), which modulate electronic properties and lipophilicity. For example:

- 11a : 3-Fluorophenyl

- 11b : 3,5-Dichlorophenyl

- 11m : 3,5-Di(trifluoromethyl)phenyl

Functional Implications

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 11b , 11c ) may improve metabolic stability and target binding compared to the unsubstituted phenyl group in the target compound .

- Piperazine Modifications : The pyridin-2-yl group in the target compound could confer selectivity for receptors with aromatic binding pockets, whereas the hydrazinyl-oxoethyl group in 11a–11o may favor interactions with polar residues.

Research Findings and Implications

- Target Compound : The pyridin-2-yl-piperazine moiety may offer advantages in blood-brain barrier penetration or kinase inhibition, as seen in related piperazine-containing drugs. However, further pharmacological data are needed to validate these hypotheses.

Biological Activity

1-(4-(3-Oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a phenylurea moiety, and a piperazine derivative with a pyridine substituent. Its molecular formula is C19H22N4O2S, and it has a molecular weight of 366.47 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study reported that thiazole derivatives showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . The specific compound under consideration may share similar mechanisms, potentially acting through apoptosis induction or cell cycle arrest.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell survival and proliferation. For example, compounds targeting thioredoxin reductase (TrxR) have shown selective antitumor effects by inducing oxidative stress within cancer cells . The thiazole and piperazine moieties may enhance binding affinity to these targets due to their structural characteristics.

Case Studies

- In Vitro Studies : In one study, a series of thiazole-based compounds were synthesized and screened for their anticancer activity against various human tumor cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity.

- Animal Models : Animal studies have demonstrated that similar compounds can reduce tumor growth in xenograft models. For instance, thiazole derivatives were administered to mice bearing human tumor xenografts, resulting in significant tumor size reduction compared to controls .

Data Table: Biological Activity Summary

Q & A

Advanced Research Question

- Lipinski’s Rule of Five : Predict drug-likeness (e.g., molecular weight <500 Da, logP <5).

- Experimental Assays :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Permeability : Caco-2 cell monolayer assays.

- Metabolic Stability : Microsomal incubation with LC-MS/MS analysis .

What analytical techniques are optimal for detecting degradation products?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions.

- LC-UV/HRMS : Identify degradation products (e.g., hydrolysis of the urea bond).

- Pharmacopeial Standards : Compare retention times and spectral data with reference impurities () .

How can researchers validate synthetic intermediates for scale-up feasibility?

Advanced Research Question

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature and stoichiometry.

- Green Chemistry Metrics : Assess E-factor and atom economy to minimize waste .

What in vitro assays are suitable for preliminary biological evaluation?

Basic Research Question

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

How can computational modeling predict metabolic pathways?

Advanced Research Question

- CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite or ADMET Predictor to identify likely oxidation sites (e.g., piperazine ring).

- Metabolite Identification : Combine in silico tools with experimental data from hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.